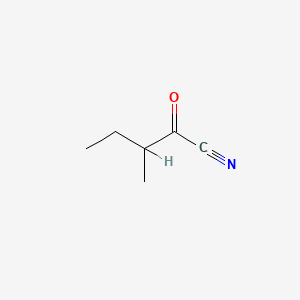

3-Methyl-2-oxopentanenitrile

Description

Contextualization within the β-Ketonitrile Class

β-Ketonitriles are a significant class of organic compounds, serving as versatile intermediates in organic and medicinal chemistry. thieme-connect.comrsc.org Their value lies in their multifunctional nature, which allows for the synthesis of a wide array of complex molecules, including cyclic hydrocarbons, aromatic compounds, and various heterocyclic structures. rsc.orgrsc.org These resulting compounds often form the scaffolds of biologically active molecules, such as those found in pharmaceuticals and natural products. rsc.orgrsc.org

The reactivity of β-ketonitriles is attributed to the presence of both a ketone and a nitrile group, separated by a methylene (B1212753) or substituted methylene group. This arrangement allows for a variety of chemical transformations. For instance, they can undergo reactions at the carbonyl group, the nitrile group, or the active methylene group. Methodologies for their synthesis are numerous and continue to be an active area of research, with recent advancements focusing on developing more efficient and novel synthetic routes. thieme-connect.com These methods include the acylation of alkyl nitriles and the electrophilic cyanation of ketone enolates. thieme-connect.com

Structural Specificity and Isomeric Considerations of Oxopentanenitriles

The term "oxopentanenitrile" can refer to several structural isomers, each with distinct chemical properties and reactivity. The position of the ketone (oxo) group and any alkyl substituents on the pentanenitrile chain defines the specific isomer.

Isomers of Oxopentanenitrile:

3-Oxopentanenitrile (B1588766): Features the ketone group at the third carbon and has the chemical formula C₅H₇NO. nih.gov

4-Oxopentanenitrile: Also known as 4-cyanobutanal, this isomer has the ketone group at the fourth carbon. nih.gov

5-Oxopentanenitrile: This isomer has the ketone group at the fifth carbon. nih.gov

2-Methyl-3-oxopentanenitrile: This is an isomer of 3-Methyl-2-oxopentanenitrile, with the methyl group at the 2-position. americanelements.com

4-Methyl-3-oxopentanenitrile: Characterized by a methyl group at the fourth position of the pentanenitrile chain with the ketone at the third position. cymitquimica.com

4-Methyl-2-oxopentanenitrile (B11998739): An isomer with the methyl group at the fourth position and the ketone at the second. nih.gov

The specific placement of the methyl group in this compound influences its steric and electronic properties, which in turn affects its reactivity in chemical syntheses compared to its other isomers. For example, the presence of the methyl group adjacent to the carbonyl function can influence the regioselectivity of reactions at this site.

Significance in Modern Synthetic Strategy and Chemical Research

This compound and other β-ketonitriles are valuable building blocks in modern organic synthesis. rsc.org Their utility stems from their ability to participate in a wide range of chemical reactions, leading to the formation of diverse and complex molecular architectures.

Recent research highlights the versatility of β-ketonitriles in cascade, domino, and sequential reactions, often facilitated by various catalysts. rsc.orgrsc.org These reactions are efficient methods for constructing intricate molecular frameworks from simple starting materials in a single operation. For example, β-ketonitriles are key precursors in the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceutical agents.

Furthermore, derivatives of β-ketonitriles have been investigated for their potential biological activities. For instance, α-diazo-β-ketonitriles have shown unique reactivity in intramolecular cyclopropanation reactions, enabling the synthesis of highly substituted cyclopropanes. acs.orgnih.gov These products can then serve as substrates for further transformations, such as ring-opening reactions. acs.org

The development of novel synthetic methods utilizing β-ketonitriles continues to be an active area of chemical research. thieme-connect.com This includes the use of N-heterocyclic carbene (NHC) catalysis for the radical coupling of aldehydes to produce β-ketonitriles containing a quaternary carbon center. organic-chemistry.org Such advancements expand the synthetic chemist's toolkit for creating complex molecules with potential applications in materials science and medicinal chemistry. ontosight.ai

Structure

3D Structure

Properties

CAS No. |

66582-17-0 |

|---|---|

Molecular Formula |

C6H9NO |

Molecular Weight |

111.14 g/mol |

IUPAC Name |

2-methylbutanoyl cyanide |

InChI |

InChI=1S/C6H9NO/c1-3-5(2)6(8)4-7/h5H,3H2,1-2H3 |

InChI Key |

ALRYLFIORABRTO-UHFFFAOYSA-N |

SMILES |

CCC(C)C(=O)C#N |

Canonical SMILES |

CCC(C)C(=O)C#N |

Other CAS No. |

66582-17-0 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Oxopentanenitriles and Analogues

Foundational Condensation Reactions

The creation of the carbon-carbon bond is a critical step in the synthesis of 3-Methyl-2-oxopentanenitrile and its analogues. Condensation reactions, particularly those involving carboxylic acid esters and nitriles, are fundamental to this process.

Carboxylic Acid Ester-Nitrile Condensations: Mechanistic Insights and Optimization

The condensation of a carboxylic acid ester with a nitrile is a key strategy for forming β-ketonitriles. This reaction is a variation of the Claisen condensation, where an ester acts as the electrophilic component. msu.edu The mechanism involves the deprotonation of the α-carbon of the nitrile by a strong base, creating a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of an alkoxide group from this intermediate yields the desired β-ketonitrile. msu.edumasterorganicchemistry.com

For instance, the synthesis of 3-oxopentanenitrile (B1588766) can be achieved through the nucleophilic attack of acetonitrile (B52724) on methyl propionate (B1217596). To avoid complex product mixtures in mixed condensations, it is common to use an ester that lacks α-hydrogens, such as ethyl formate (B1220265) or ethyl benzoate (B1203000). msu.edu

Role of Sodium Hydride and Potassium tert-Butoxide in Promoting C-C Bond Formation

Strong bases are essential for promoting the condensation reaction by generating the necessary nitrile anion. Sodium hydride (NaH) and potassium tert-butoxide (KOt-Bu) are frequently employed for this purpose. numberanalytics.comgoogle.com

Sodium Hydride (NaH): This non-nucleophilic strong base is effective in deprotonating the α-carbon of the nitrile. google.com For example, 3-oxonitriles can be produced by reacting carboxylic acid esters with nitriles in the presence of a 70 to 80% suspension of sodium hydride in white oil. google.com In the synthesis of 3-oxopentanenitrile from methyl propionate and acetonitrile, NaH is used in anhydrous tetrahydrofuran (B95107) (THF).

Potassium tert-Butoxide (KOt-Bu): As a strong, sterically hindered base, KOt-Bu is also highly effective in promoting C-C bond formation. numberanalytics.comnih.gov It has been utilized in the one-pot synthesis of nitriles from aldehydes at room temperature. acs.orgresearchgate.net In the synthesis of 4-methyl-3-oxopentanenitrile, a mixture of methyl isobutyrate, acetonitrile, and potassium tert-butoxide in 2-methyltetrahydrofuran (B130290) (2-MeTHF) and isopropanol (B130326) (IPA) afforded the product in good yield. beilstein-journals.org

The choice of base can influence the reaction's efficiency and outcome, and both NaH and KOt-Bu have proven to be valuable tools in the synthesis of oxopentanenitriles. numberanalytics.comgoogle.comnih.gov

Solvent Effects and Reaction Parameter Optimization in Nitrile Synthesis

For instance, in the synthesis of 3-oxopentanenitrile using NaH, anhydrous tetrahydrofuran (THF) is a common solvent choice. In other nitrile syntheses, solvents like toluene (B28343), dimethylformamide (DMF), and acetonitrile have been explored, with varying degrees of success. semanticscholar.orgscirp.org In some cases, solvent-free conditions have been shown to provide excellent yields. scirp.org

Fine-tuning reaction parameters such as temperature, reactant concentrations, and reaction time is essential for high yields. sparkl.me For example, the synthesis of 3-oxopentanenitrile involves maintaining a low temperature during reagent addition to control the exothermic reaction, followed by refluxing to ensure completion. The optimization of these parameters is often achieved through systematic experimental design. sparkl.me

| Parameter | Influence on Nitrile Synthesis | Example |

| Solvent | Affects reactant solubility, intermediate stability, and reaction rate. | Anhydrous THF is used in the NaH-mediated synthesis of 3-oxopentanenitrile. |

| Temperature | Controls reaction rate and can influence selectivity. | Low temperature is maintained during initial reagent addition, followed by reflux. |

| Base | Essential for deprotonation and initiation of the condensation. | Sodium hydride and potassium tert-butoxide are commonly used. numberanalytics.comgoogle.com |

| Reactant Ratio | Affects the extent of reaction and can minimize side products. | Use of an ester without α-hydrogens can prevent self-condensation. msu.edu |

Enantioselective Synthesis and Chiral Induction

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. For oxopentanenitrile analogues, enzymatic and chemo-enzymatic methods have emerged as powerful strategies for producing enantiomerically pure compounds.

Enzymatic Reduction Pathways for Chiral β-Hydroxynitriles from Oxopentanenitrile Analogues

Enzymatic reduction of β-ketonitriles offers a highly selective route to chiral β-hydroxynitriles. Carbonyl reductases, particularly those from recombinant sources, have proven to be effective catalysts for this transformation. organic-chemistry.orgacs.org

A key advantage of using isolated carbonyl reductases is the elimination of competing side reactions, such as α-ethylation, which can occur with whole-cell biocatalysts. nih.govacs.orgnih.gov For example, a recombinant carbonyl reductase from Candida magnoliae (CMCR) has been used for the asymmetric reduction of various aromatic β-ketonitriles, yielding (R)-β-hydroxy nitriles with excellent optical purity (97–99% ee) and high yields (85–92%). organic-chemistry.org The reaction typically utilizes a cofactor like NADPH, which is regenerated in situ. organic-chemistry.org

Chemo-Enzymatic Strategies for High Enantiomeric Excess in Oxonitrile Derivatives

Chemo-enzymatic strategies combine the strengths of chemical and enzymatic catalysis to achieve high enantiomeric excess in the synthesis of chiral molecules. nih.govnih.gov These approaches can involve a chemical step to generate a prochiral substrate, followed by an enzymatic step for asymmetric transformation. nih.gov

In the context of oxonitrile derivatives, a sequential enzymatic process can be employed. After the enzymatic reduction of a β-ketonitrile to a chiral β-hydroxynitrile, a second enzyme, a nitrilase, can be used to hydrolyze the nitrile group to a carboxylic acid. organic-chemistry.orgnih.gov This two-step enzymatic process provides access to chiral β-hydroxy carboxylic acids, which are valuable pharmaceutical intermediates. organic-chemistry.orgacs.org This sequential reduction and hydrolysis can even be performed in a "one-pot" fashion, which reduces costs and environmental impact. nih.govacs.org

| Strategy | Description | Key Advantages | Example |

| Enzymatic Reduction | Asymmetric reduction of β-ketonitriles using isolated carbonyl reductases. | High enantioselectivity, high yields, elimination of side reactions. organic-chemistry.orgnih.govacs.org | Reduction of aromatic β-ketonitriles to (R)-β-hydroxy nitriles using recombinant carbonyl reductase. organic-chemistry.org |

| Sequential Enzymatic Reactions | Enzymatic reduction followed by enzymatic hydrolysis of the nitrile. | Access to chiral β-hydroxy carboxylic acids, can be done in one pot. nih.govacs.org | Conversion of (R)-β-hydroxy nitriles to (R)-β-hydroxy carboxylic acids using a nitrilase. organic-chemistry.org |

| Chemo-Enzymatic Processes | Combination of a chemical reaction with an enzymatic transformation. | Broader substrate scope, efficient synthesis of complex chiral molecules. nih.gov | An aldol (B89426) condensation-reduction step to form a prochiral ketone followed by enzymatic amination. nih.gov |

Synthesis of Substituted and Functionalized Oxopentanenitriles

The synthesis of oxopentanenitriles with specific substitutions and functional groups is crucial for tailoring their chemical properties for various applications. This subsection details methodologies for introducing halogen atoms and aryl groups onto the oxopentanenitrile scaffold.

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. In the context of oxopentanenitriles, which belong to the broader class of β-ketonitriles, fluorination methodologies are of significant interest.

Direct fluorination of β-keto esters and their nitrile analogues can be challenging but has been achieved using various reagents. Early methods involved reagents like sulfur tetrafluoride (SF4), which, despite its effectiveness, is hazardous and requires specialized equipment like an autoclave, particularly for larger-scale synthesis. thieme-connect.comthieme-connect.com The deoxofluorination of β-keto esters with SF4 in anhydrous hydrogen fluoride (B91410) (HF) has been investigated, showing that while effective, the reaction can be limited by steric hindrance at the keto group. thieme-connect.com

More modern and milder methods have been developed to overcome the challenges associated with harsh reagents. Electrophilic fluorinating agents are now commonly employed. One such reagent is N-fluorobisbenzenesulfonimide (NFSI), which has been used in copper-catalyzed enantioselective fluorination of β-keto esters and amides, achieving excellent yields and high enantioselectivity. rsc.org Another widely used reagent is Selectfluor® (F-TEDA-BF4). Research has demonstrated the mild and selective α-monofluorination of various carbonyl compounds, including β-ketonitriles, using Selectfluor in ionic liquids like [BMIM][NTf2] without the need for a promoter. unf.edu This method also offers the potential for gem-difluorination by using additional equivalents of the reagent and allows for the recycling of the ionic liquid solvent. unf.edu

Table 1: Reagents for Fluorination of β-Ketonitriles and Analogues

| Reagent | Typical Conditions | Key Features | Citations |

|---|---|---|---|

| Sulfur Tetrafluoride (SF4) | Anhydrous HF, autoclave | Effective for deoxofluorination; hazardous, sensitive to steric hindrance. | thieme-connect.comthieme-connect.com |

| N-Fluorobisbenzenesulfonimide (NFSI) | Cu(OTf)2 complex catalyst | High yields and enantioselectivity for α-fluorination. | rsc.org |

This table is interactive. Click on the headers to sort.

The synthesis of oxopentanenitriles bearing aryl substituents is commonly achieved through condensation reactions. A prevalent method is the Claisen condensation, where an ester reacts with a nitrile in the presence of a strong base.

For instance, the synthesis of 4,4-dimethyl-2-phenyl-3-oxopentanenitrile can be accomplished by reacting methyl pivalate (B1233124) with benzyl (B1604629) cyanide using sodium hydride as the base in a solvent like toluene. google.com This general approach can be adapted to introduce various aryl groups. A patented process describes the synthesis of several 2-aryl-3-oxonitriles, including 4,4-dimethyl-2-(4'-chlorophenyl)-3-oxopentanenitrile and 4,4-dimethyl-2-(3'-thienyl)-3-oxopentanenitrile, via the reaction of methyl pivalate with the corresponding arylacetonitrile. google.com

Another example involves a condensation reaction between 3,4-(methylenedioxy)phenylacetonitrile (B1580889) and ethyl propionate using potassium tert-butoxide as the base in tetrahydrofuran (THF) to yield 3,4-(methylenedioxyphenyl)-3-oxopentanenitrile. issuu.com This reaction proceeds rapidly at room temperature. issuu.com

Studies have explored the scope of this type of reaction, successfully synthesizing a variety of aryl-substituted β-ketonitriles. These include derivatives with electron-donating groups (like methyl and methoxy) and electron-withdrawing groups (like chloro, bromo, and fluoro) on the aromatic ring. sioc-journal.cnnih.gov The yields for these reactions are generally good, ranging from moderate to excellent. sioc-journal.cn For example, the reaction of 3-amino-5-arylpyrazoles with various aryl-substituted β-ketonitriles has been shown to proceed smoothly, affording the desired products in yields from 50% to 95%. sioc-journal.cn

Table 2: Examples of Aryl-Substituted Oxopentanenitrile Synthesis

| Arylacetonitrile | Ester | Base | Product | Yield | Citations |

|---|---|---|---|---|---|

| Benzyl cyanide | Methyl pivalate | Sodium Hydride | 4,4-Dimethyl-2-phenyl-3-oxopentanenitrile | Not specified | google.com |

| Thiophene-3-acetonitrile | Methyl pivalate | Sodium Hydride | 4,4-Dimethyl-2-(3'-thienyl)-3-oxopentanenitrile | 53% | google.com |

| 3,4-(Methylenedioxy)phenylacetonitrile | Ethyl propionate | Potassium tert-butoxide | 3,4-(Methylenedioxyphenyl)-3-oxopentanenitrile | 98% | issuu.com |

This table is interactive. Click on the headers to sort.

Scale-Up Considerations and Process Intensification in Oxonitrile Production

Transitioning the synthesis of oxonitriles from laboratory-scale to industrial production requires careful consideration of scale-up and process intensification. asischem.com The goal is to develop safe, efficient, and cost-effective processes that can produce large quantities of the target compound. asischem.commonash.edu

Process intensification aims to create dramatically smaller, cleaner, and more energy-efficient technologies. frontiersin.orgmdpi.com For nitrile synthesis, this can involve several strategies:

Catalyst and Solvent Optimization : Screening different catalysts and solvents is crucial to identify combinations that maximize reaction rates, selectivity, and yield while minimizing costs and waste. numberanalytics.com

Continuous Flow Processing : Shifting from traditional batch reactors to continuous flow systems offers numerous advantages, including improved heat and mass transfer, enhanced safety (especially for highly exothermic reactions), better reproducibility, and easier automation. frontiersin.orgunimi.it This approach reduces the volume of hazardous materials at any given time and can lead to higher productivity and product purity. frontiersin.org The synthesis of a key antimalarial drug, artemisinin, which was previously hindered by a photochemical step difficult to scale up, was made possible on a larger scale using a continuous-flow alternative. unimi.it

Enabling Technologies : The use of alternative energy sources such as microwaves (MW) and ultrasound (US) can significantly accelerate reaction kinetics. frontiersin.org For example, a continuous flow microwave-assisted palladium (II)-catalyzed synthesis of aryl ketones from sodium aryl sulfinates and nitriles has been reported. frontiersin.org Enzymatic catalysis, using enzymes like nitrile hydratase, represents another green alternative, offering milder reaction conditions, higher selectivity, and reduced environmental impact compared to traditional chemical catalysts. vito.be

A systematic methodology for designing intensified processes involves generating a base design and then gradually intensifying it, evaluating economic, sustainability, and safety factors at each step. acs.org For the production of 4,4-dimethyl-3-oxopentanenitrile, a large-scale synthesis was described where methyl pivalate was reacted with acetonitrile in toluene with sodium hydride in a 480-liter reactor, demonstrating the scalability of these condensation reactions. google.com The detailed documentation of synthetic procedures is vital for a smooth technology transfer to a manufacturing plant for large-scale production. asischem.com

Table 3: Process Intensification Strategies

| Strategy | Description | Advantages | Citations |

|---|---|---|---|

| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a tank. | Improved heat/mass transfer, enhanced safety, higher throughput, automation. | frontiersin.orgnumberanalytics.comunimi.it |

| Enabling Technologies | Use of non-conventional energy sources like microwaves or ultrasound. | Faster reaction rates, potential for novel reaction pathways. | frontiersin.org |

| Enzymatic Catalysis | Use of enzymes as catalysts (e.g., nitrile hydratase). | Mild conditions, high selectivity, reduced waste, biodegradable. | vito.be |

This table is interactive. Click on the headers to sort.

Elucidation of Chemical Reactivity and Mechanistic Pathways

Fundamental Transformations of the β-Ketonitrile Moiety

The reactivity of 3-methyl-2-oxopentanenitrile is centered around its β-ketonitrile core. This moiety is susceptible to a range of chemical reactions, including redox processes and nucleophilic attacks.

Redox Chemistry: Oxidation and Reduction Pathways

The presence of a ketone and a nitrile group allows for both oxidation and reduction reactions to occur at different sites within the this compound molecule. The specific reaction pathway is often dependent on the reagents and conditions employed. While specific studies on the redox chemistry of this compound are not extensively detailed in the provided search results, the general reactivity of β-ketonitriles suggests that the carbonyl group is a primary site for reduction.

The reduction of the keto group in β-ketonitriles can lead to the formation of β-hydroxynitriles. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The choice of reducing agent can influence the stereochemical outcome of the reaction, which is a critical consideration in asymmetric synthesis.

Conversely, oxidation reactions are less common for the core structure of this compound without involving cleavage of the carbon-carbon bonds. However, the activated methylene (B1212753) group adjacent to both the ketone and nitrile groups could potentially undergo oxidation under specific conditions, although this is a less explored area of its reactivity.

Nucleophilic Addition and Cycloaddition Reactions

The electrophilic nature of the carbonyl carbon in this compound makes it a prime target for nucleophilic addition reactions. A wide variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), amines, and alcohols, can add to the carbonyl group. These reactions are fundamental in constructing more complex molecular architectures.

Cycloaddition reactions involving the nitrile group or the enolate form of the β-ketonitrile can also occur. For instance, [3+2] cycloadditions with azides can lead to the formation of tetrazole derivatives. The enolate, formed by deprotonation of the α-carbon, can act as a 1,3-dipole precursor or participate in other cycloaddition pathways, expanding the synthetic utility of this compound.

Multicomponent Reactions Incorporating Oxopentanenitriles

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. The reactive nature of this compound makes it an excellent substrate for various MCRs, leading to the synthesis of diverse heterocyclic compounds.

Biginelli Reaction: Scope and Mechanistic Investigations for Dihydropyrimidinone Formation

The Biginelli reaction is a classic MCR that typically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs). β-Ketonitriles, such as this compound, can be used as alternatives to β-ketoesters in this reaction.

The mechanism of the Biginelli reaction using a β-ketonitrile is believed to proceed through a series of steps, likely initiated by the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the enolate of the β-ketonitrile. Subsequent cyclization and dehydration steps then lead to the final dihydropyrimidinone product. The use of this compound in this reaction would introduce a methyl and an ethyl group at the C4 and C6 positions of the resulting DHPM ring, respectively.

Heterocyclic Ring Construction: Pyrazole (B372694) and Pyridine (B92270) Derivatives

The versatile structure of this compound allows for its use as a building block in the synthesis of various heterocyclic systems, including pyrazoles and pyridines.

Pyrazole Synthesis: Pyrazoles can be synthesized from β-ketonitriles through condensation reactions with hydrazine (B178648) derivatives. The reaction of this compound with hydrazine hydrate (B1144303) would involve the initial formation of a hydrazone at the carbonyl group, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen onto the nitrile carbon. This pathway yields a substituted aminopyrazole.

Pyridine Synthesis: The synthesis of pyridine derivatives can be achieved through various condensation strategies. For example, the Guareschi-Thorpe reaction involves the condensation of a β-ketonitrile with a cyanoacetamide or another active methylene compound in the presence of a base. Alternatively, the Hantzsch pyridine synthesis can be adapted to use β-ketonitriles as the 1,3-dicarbonyl component, reacting with an aldehyde and a source of ammonia (B1221849) to form dihydropyridine (B1217469) intermediates, which can then be oxidized to the corresponding pyridine.

Enaminone Formation and Deuterium Labeling Strategies

Enaminones are valuable synthetic intermediates characterized by an α,β-unsaturated β-amino ketone/ester/nitrile structure. They can be readily prepared from β-ketonitriles like this compound by reaction with primary or secondary amines. This condensation reaction typically occurs at the carbonyl group and is often catalyzed by an acid.

Regioselective and Stereoselective Reaction Control

The presence of both a ketone and a nitrile group directly attached to the dienophilic double bond in related compounds significantly influences the regio- and stereochemical outcomes of the Diels-Alder reaction. These electron-withdrawing groups activate the dienophile for reaction with a diene. chemtube3d.comacs.org

Theoretical studies on dienophiles with similar functionalities, such as (E)-2-(furan-2-ylmethylene)-3-oxopentanenitrile, provide valuable insights into the expected behavior of this compound. researchgate.net The Diels-Alder reaction is a concerted [4+2] cycloaddition, and its selectivity is governed by frontier molecular orbital (FMO) interactions. chemtube3d.commasterorganicchemistry.com For a normal electron demand Diels-Alder reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is dominant. masterorganicchemistry.com

In the case of an unsymmetrical dienophile like this compound, the regioselectivity of the cycloaddition with an unsymmetrical diene is determined by the relative magnitudes of the LUMO coefficients on the two carbons of the double bond. The major regioisomer typically results from the alignment that matches the larger HOMO coefficient of the diene with the larger LUMO coefficient of the dienophile. masterorganicchemistry.com For α-keto nitriles, the carbon atom β to the nitrile group and α to the ketone group is generally the more electrophilic center, thus possessing the larger LUMO coefficient.

Theoretical calculations on the reaction of 2-methyl-1,3-butadiene with dienophiles like (E)-2-benzylidene-3-oxobutanenitrile and (E)-2-(furan-2-ylmethylene)-3-oxopentanenitrile have shown that these reactions proceed with high regioselectivity. researchgate.net The formation of the "para" and "meta" products is favored, with the "ortho" and "meta" isomers being the major products in reactions involving 1-substituted and 2-substituted dienes, respectively. masterorganicchemistry.com

The stereoselectivity of the Diels-Alder reaction is primarily dictated by the approach of the diene to the dienophile, leading to either an endo or exo transition state. hud.ac.uk The endo product, where the substituents on the dienophile are oriented towards the diene, is often the kinetically favored product due to secondary orbital interactions. hud.ac.uk However, steric hindrance can favor the formation of the exo product. researchgate.net

Table 1: Theoretical Activation Energies for Diels-Alder Reactions of Related Dienophiles

| Diene | Dienophile | Pathway | Activation Energy (kcal/mol) | Reference |

| 2-methyl-1,3-butadiene | (E)-2-benzylidene-3-oxobutanenitrile | para-endo | 16.5 | researchgate.net |

| 2-methyl-1,3-butadiene | (E)-2-benzylidene-3-oxobutanenitrile | para-exo | 17.2 | researchgate.net |

| 2-methyl-1,3-butadiene | (E)-2-(furan-2-ylmethylene)-3-oxopentanenitrile | para-endo | 18.1 | researchgate.net |

| 2-methyl-1,3-butadiene | (E)-2-(furan-2-ylmethylene)-3-oxopentanenitrile | para-exo | 18.9 | researchgate.net |

This table presents theoretical data for dienophiles structurally related to this compound to illustrate expected reactivity trends.

Lewis acid catalysis is a powerful tool for enhancing the rate and controlling the stereoselectivity of Diels-Alder reactions. researchgate.netrsc.org Lewis acids coordinate to the carbonyl oxygen of the dienophile, which increases its electrophilicity and lowers the energy of its LUMO. researchgate.net This enhanced reactivity often allows the reaction to proceed at lower temperatures, which can improve selectivity.

The use of a Lewis acid catalyst can significantly influence the endo/exo selectivity. In many cases, Lewis acid catalysis leads to an increased preference for the endo adduct. researchgate.net This is attributed to the stabilization of the endo transition state through enhanced secondary orbital interactions and a more asynchronous transition state. researchgate.netrsc.org

Chiral Lewis acids can be employed to achieve enantioselective Diels-Alder reactions, producing a preponderance of one enantiomer of the cycloadduct. researchgate.net The chiral environment created by the catalyst-dienophile complex directs the approach of the diene to one face of the dienophile over the other.

Table 2: Effect of Lewis Acid Catalysis on Endo/Exo Selectivity in a Model Diels-Alder Reaction

| Catalyst | Endo:Exo Ratio | Reference |

| None (Thermal) | 82:18 | rsc.org |

| AlCl₃ | 99:1 | rsc.org |

| BF₃ | 95:5 | researchgate.net |

This table illustrates the typical influence of Lewis acids on the stereochemical outcome of Diels-Alder reactions involving α,β-unsaturated carbonyl compounds, providing a model for the expected behavior of this compound.

Advanced Spectroscopic and Analytical Research Methodologies

High-Resolution Chromatographic Techniques for Separation and Identification

High-resolution chromatographic techniques are essential for the separation and identification of 3-Methyl-2-oxopentanenitrile and related compounds from complex mixtures. These methods provide the necessary sensitivity and resolution to distinguish between structurally similar molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the profiling of metabolites, including nitrile compounds, in biological and environmental samples. nih.govrjlbpcs.com The process involves separating volatile compounds in the gas phase using a capillary column, followed by detection and identification using a mass spectrometer. nih.govnih.gov For the analysis of non-volatile metabolites, a derivatization step is often required to make them amenable to GC analysis. nih.gov

In the context of metabolite profiling, GC-MS offers high sensitivity and the ability to identify and quantify a wide range of compounds. nih.govillinois.edu The mass spectra generated provide a molecular fingerprint of each compound, which can be compared against spectral libraries for identification. rjlbpcs.com For instance, the analysis of various biological samples has successfully identified numerous metabolites, including nitrile-containing compounds, by matching their mass spectra with databases like the National Institute of Standards and Technology (NIST) library. rjlbpcs.com

The optimization of a GC-MS method is crucial for achieving reliable and reproducible results. This includes selecting the appropriate GC column, temperature program, and mass spectrometer settings. nih.gov For example, a common setup for metabolite profiling might use a DB-5MS capillary column with helium as the carrier gas and a temperature gradient to separate compounds over time. nih.gov The resulting chromatogram displays peaks corresponding to different metabolites, and the area of each peak can be used for semi-quantitative analysis. illinois.edu

Table 1: Example of Compounds Identified by GC-MS in a Biological Sample

| Peak | Retention Time (min) | Compound Name | Molecular Formula | Molecular Weight |

| 7 | 10.339 | 4-Methyl-2-Oxopentanenitrile (B11998739) | C6H9NO | 111 |

| ... | ... | ... | ... | ... |

This table is illustrative and based on data from a study identifying various compounds in a plant extract. rjlbpcs.com

Enantiomeric Analysis in Biological and Chemical Systems

Enantiomeric analysis is critical for understanding the stereochemistry of chiral molecules like the analogs of this compound. Enantiomers, being non-superimposable mirror images, can exhibit different biological activities. gcms.cz

Determination of Enantiomeric Excess in Oxopentanoate Analogues

Determining the enantiomeric excess (ee) of oxopentanoate analogues is crucial in various fields, including pharmacology and metabolic studies. Several methods are employed for this purpose, with chromatographic techniques being the most prevalent.

A sensitive method for determining the enantiomers of 3-methyl-2-oxopentanoate (B1228249) (also known as α-keto-β-methylvalerate) in physiological fluids involves a multi-step process. nih.gov This includes extraction, separation from interfering amino acids via cation-exchange chromatography, and subsequent reductive amination. nih.gov This enzymatic reaction, using L-leucine dehydrogenase, converts the S- and R-enantiomers of 3-methyl-2-oxopentanoate into L-isoleucine and L-alloisoleucine, respectively, which can then be quantified. nih.gov This method has been successfully applied to determine the R/S ratio in plasma from healthy individuals and patients with metabolic disorders. nih.gov

Capillary gas chromatography using chiral stationary phases is another powerful technique for separating enantiomers directly. cat-online.com This method requires the derivatization of the amino acids into volatile forms, typically through esterification and acylation. cat-online.com The separation of all proteinogenic amino acids and their enantiomers, as well as many non-proteinogenic ones, can be achieved with high resolution. cat-online.com

High-performance liquid chromatography (HPLC) with chiral columns is also a widely used method. cat-online.com While some derivatives can be separated directly, others may require a chromophoric group for detection. cat-online.com The choice between GC and HPLC depends on the specific compound and the sample matrix. It is important to note that sample preparation, such as acid hydrolysis in peptide analysis, can induce racemization, which must be accounted for to obtain accurate enantiomeric purity results. cat-online.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the molecular framework and stereochemistry.

Elucidation of Complex Molecular Structures and Stereochemistry

NMR spectroscopy, including 1H and 13C NMR, is fundamental in determining the connectivity and spatial arrangement of atoms within a molecule. nih.gov For complex molecules, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish correlations between different nuclei, aiding in the assembly of the complete molecular structure.

The stereochemistry of a molecule can often be determined through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. researchgate.net For instance, the relative configuration of diastereomers can be assigned based on the magnitude of proton-proton coupling constants (J-values). mdpi.comresearchgate.net In the synthesis of pyrrole (B145914) derivatives, the coupling constants between H-4 and H-3 protons were used to distinguish between cis- and trans-isomers. mdpi.com Similarly, in the study of δ-diketones, the presence of two sets of signals in the 1H and 13C NMR spectra indicated the formation of diastereomers. researchgate.netnih.gov

Automated computational algorithms have been developed that utilize IR, 1H NMR, 13C NMR, and MS data to elucidate molecular structures without relying on database searches. nih.gov These bottom-up approaches construct the molecule from small structural fragments identified in the spectra. nih.gov

Table 2: Illustrative ¹H-NMR Data for a Diastereomeric Mixture of a δ-Diketone

| Isomer | Selected Signals (δ, ppm) |

| Major Isomer | 2.47 s (3H, CH₃), 3.78 dd (1H, CH₂, J = 10.0, 18.7 Hz), 5.20 d (1H, CH-CN, J = 4.3 Hz), 7.97 d (2H, Ar, J = 8.2 Hz), 8.24 d (2H, Ar, J = 7.2 Hz) |

| Minor Isomer | 2.44 s (3H, CH₃), 5.14 d (1H, CH-CN, J = 6.4 Hz), 7.92 d (2H, Ar, J = 8.3 Hz), 8.09 d (2H, Ar, J = 7.2 Hz) |

This table is based on data for 2-Benzoyl-3-(2-(4-methylphenyl)-2-oxo-ethyl)-5-phenylpent-4-ynenitrile and demonstrates how distinct signals for each diastereomer are observed in the NMR spectrum. nih.gov

Variable Temperature NMR for Conformational Analysis

Variable temperature (VT) NMR spectroscopy is a powerful technique for studying the dynamic processes and conformational equilibria in molecules. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts, coupling constants, and line shapes, which provide insights into the conformational dynamics.

At lower temperatures, the rate of interconversion between different conformers can be slowed down, sometimes to the point where individual conformers can be observed as separate sets of signals in the NMR spectrum. researchgate.net This allows for the detailed structural characterization of each conformer. Conversely, at higher temperatures, the rate of interconversion increases, leading to averaged signals. researchgate.net

VT-NMR has been effectively used to study the conformational behavior of complex natural products. researchgate.net For example, in the analysis of oenothein B, a dimeric hydrolysable tannin, low-temperature NMR experiments were crucial for resolving overlapping signals and enabling complete assignment of all proton and carbon signals. researchgate.net The study revealed that at room temperature, the molecule exists as a mixture of slowly interconverting conformers, resulting in broad and duplicated signals. researchgate.net By combining VT-NMR data with computational methods like Density Functional Theory (DFT), a detailed understanding of the favored conformations can be achieved. researchgate.net

X-ray Crystallography for Definitive Structural Characterization of Derivatives

A pertinent example is the single-crystal X-ray diffraction analysis of methyl 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate, a pyrazole (B372694) derivative synthesized from 4,4-dimethyl-3-oxopentanenitrile, a structural analog of this compound. iucr.orgiucr.org The study of this derivative offers a clear window into the structural outcomes of cyclization reactions involving β-ketonitriles.

The crystallographic investigation of methyl 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate revealed that the molecules are linked into complex supramolecular structures through a combination of hydrogen bonds. iucr.orgiucr.org Specifically, a combination of N—H⋯N and N—H⋯O hydrogen bonds connects the molecules into sheets of alternating rings. iucr.orgresearchgate.netresearchgate.net The intramolecular geometry of the pyrazole ring shows distinct bond fixation, and the dihedral angle between the pyrazole and benzoate (B1203000) rings is 34.2 (2)°. iucr.org Such detailed structural information is invaluable for understanding the reactivity and potential applications of these classes of compounds.

The crystallographic data for this derivative are summarized in the interactive table below.

| Parameter | Value |

| Compound Name | Methyl 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate |

| Chemical Formula | C₁₅H₁₉N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.1199 (14) |

| b (Å) | 14.3989 (15) |

| c (Å) | 8.3587 (9) |

| α (°) | 90 |

| β (°) | 96.211 (2) |

| γ (°) | 90 |

| Volume (ų) | 1569.1 (3) |

| Z | 4 |

| Dihedral Angle (pyrazole/benzoate rings) (°) | 34.2 (2) |

Data sourced from Portilla et al. (2006). iucr.org

This detailed crystallographic information is crucial for building a comprehensive understanding of the structure-property relationships in derivatives of β-ketonitriles like this compound. The precise bond lengths, angles, and torsion angles obtained from X-ray crystallography serve as benchmarks for computational modeling and can aid in the rational design of new molecules with specific desired properties.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. Instead of calculating the complex wave function of a many-electron system, DFT determines the electron density, from which the energy and other properties are calculated. For a molecule like 3-Methyl-2-oxopentanenitrile, DFT calculations would be used to optimize its three-dimensional geometry, revealing precise bond lengths, bond angles, and dihedral angles.

From the optimized structure, a wealth of information about its electronic properties can be obtained. This includes the distribution of electron density, the molecular electrostatic potential (MEP) map—which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions—and the energies and shapes of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. General studies on related compounds confirm that DFT is a standard method for investigating the reactivity of nitriles and ketones. nih.govacs.org

A primary application of quantum chemistry is the exploration of chemical reaction mechanisms. By mapping the potential energy surface (PES) for a proposed reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and calculating the energies of transition states—the highest energy points along the reaction coordinate.

For this compound, this could involve modeling its reaction with a nucleophile at the carbonyl carbon or the nitrile carbon. The difference in energy between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. By comparing the activation energies for different possible pathways, a preferred mechanism can be predicted. For instance, in palladium-catalyzed α-arylation reactions of ketones, DFT has been used to investigate various mechanistic scenarios and compute the energy profiles for key steps like reductive elimination. acs.org Similarly, computational studies can elucidate the energetics of processes like intramolecular reductive couplings between ketone and nitrile groups. acs.org

Mechanistic Studies and Reaction Dynamics

Beyond static properties and energies, computational chemistry delves into the dynamic aspects of a reaction, providing a deeper understanding of how and why reactions occur.

Analysis of the transition state structure provides insight into the nature of bond-making and bond-breaking processes. Bond order analysis can quantify the extent to which new bonds have formed and old bonds have been broken at the peak of the reaction barrier.

Furthermore, methods like Natural Bond Orbital (NBO) analysis can be used to study charge transfer between the interacting molecules or fragments within a single molecule during a reaction. In a hypothetical reaction of this compound, one could analyze the charge transfer from an incoming nucleophile to the electrophilic centers of the molecule in the transition state. This information helps to characterize the electronic nature of the reaction and the roles of the different functional groups.

Conceptual DFT provides a framework for quantifying chemical concepts like electrophilicity and nucleophilicity using reactivity indices derived from the principles of DFT. These indices can predict the reactivity of a molecule without the need to model a full reaction pathway. Key indices include:

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.

Fukui Functions (f(r)): Indicate the most likely sites for nucleophilic or electrophilic attack within a molecule.

Regioselectivity and Stereoselectivity Prediction

Many chemical reactions can yield multiple products (isomers). Computational chemistry is an invaluable tool for predicting which isomer will be favored.

Regioselectivity: When a reaction can occur at different positions on a molecule, regioselectivity refers to the preference for one position over another. For this compound, which has two primary electrophilic sites (the carbonyl and nitrile carbons), a reaction with a nucleophile could potentially occur at either. By calculating the activation energies for attack at each site, the preferred regioisomer can be predicted.

Stereoselectivity: When a reaction can form different stereoisomers (e.g., enantiomers or diastereomers), stereoselectivity is the preference for the formation of one over the others. If a reaction involving this compound creates a new chiral center, DFT calculations can be used to model the transition states leading to each stereoisomer. The relative energies of these transition states determine the predicted stereochemical outcome. Computational studies on related systems, such as the α-arylation of ketones, have successfully used this approach to match experimentally observed stereoselectivity. acs.org

Note: While the methodologies described above are standard in modern computational chemistry, a comprehensive literature search did not yield specific published research applying them in detail to this compound. Therefore, specific data tables and detailed research findings for this particular compound cannot be presented. The information provided explains the established theoretical approaches that would be used for such an analysis.

Solvent Effects and Catalysis in Reaction Modeling

Computational modeling is instrumental in understanding the influence of solvents and catalysts on reaction pathways and energetics. The synthesis of related oxonitriles often involves the use of different solvents and catalysts to optimize reaction yields and selectivity. mdpi.com

For instance, in the synthesis of diaryl-dihydropyrrole-carboxylic acids from chalcones and [(diphenylmethylene)amino]acetonitrile, the choice of base, solvent, and catalyst significantly impacts the reaction outcome. mdpi.com Reactions performed in different solvents such as acetonitrile (B52724), dichloromethane (B109758), ethanol, and toluene (B28343), with bases like NaOH and LiOH, and phase-transfer catalysts, showed varying degrees of success. mdpi.com The use of calcium oxide as a base in a solid-liquid phase-transfer catalysis system was found to be particularly effective for certain substrates. mdpi.com

Similarly, iodine-catalyzed cyclization reactions for the synthesis of pyrazolo[1,5-a]pyrimidines from 1H-pyrazol-5-amine and β-ketonitriles have been studied, where the solvent plays a crucial role. sioc-journal.cn A screening of solvents including ethanol, dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile revealed that DMSO provided the highest yield of the desired product. sioc-journal.cn

Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effect of the solvent on the reaction. researchgate.net These models treat the solvent as a continuous dielectric medium, allowing for the calculation of solvation energies and their impact on the activation barriers and reaction thermodynamics. For example, in the study of cycloaddition reactions, using a solvent like dichloromethane in the model resulted in the prediction of a direct ionic process for the formation of the initial cycloadducts. researchgate.net

Table 2: Illustrative Effect of Solvent on Reaction Yield for a Related β-Ketonitrile Reaction

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | I2 (20 mol%) | EtOH | 80 | 87 |

| 2 | I2 (20 mol%) | DMSO | 80 | 94 |

| 3 | I2 (20 mol%) | DMF | 80 | 56 |

| 4 | I2 (20 mol%) | CH3CN | 80 | 28 |

Source: Adapted from a study on the synthesis of pyrazolo[1,5-a]pyrimidines. sioc-journal.cn

These computational and experimental findings underscore the importance of considering solvent and catalyst effects in the reaction design for the synthesis and transformation of nitriles like this compound.

Biological Relevance and Environmental Occurrence

Biosynthesis and Natural Product Discovery

Research has identified a closely related compound, 4-methyl-2-oxopentanenitrile (B11998739), as a significant bioactive metabolite in the bacterial strain Proteus mirabilis BUFF12, isolated from buffalo dung. researchgate.net In a study investigating the antifungal activity of this bacterium, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a crude ethyl acetate (B1210297) extract revealed the presence of eleven bioactive metabolites. Among these, 4-methyl-2-oxopentanenitrile was a major constituent, accounting for 14.49% of the total identified compounds. researchgate.net This finding highlights the role of such nitrile compounds in the metabolic activities and potential biocontrol applications of microbial strains. The study demonstrated the broad-spectrum antifungal activity of the P. mirabilis extract against phytopathogens like Fusarium oxysporum and Rhizoctonia solani. researchgate.net

Table 1: Major Bioactive Metabolites Identified in Proteus mirabilis BUFF12 Extract researchgate.net

| Compound | Retention Time (min) | Percentage (%) |

| 2-cyclopenten-1-one, 3-(acetyloxy) | 18.23 | 23.87 |

| Glutarimide, N-(4-ethylphenyl)- | 20.25 | 19.34 |

| 4-methyl-2-oxopentanenitrile | 15.87 | 14.49 |

| 2,3-Cyclododecenopyridine | 21.45 | 13.40 |

This table is based on the data presented in the research article and lists the major compounds identified.

The compound 4-Methyl-2-oxopentanenitrile has also been detected in plant extracts, specifically from the leaves of Earleaf Acacia (Acacia auriculiformis). ijseas.com An investigation into the potential industrial applications of this plant's leaves involved hydrolysis with sulfuric acid. The subsequent analysis of the extract using GC-MS identified 4-Methyl-2-oxopentanenitrile as one of the nitrogen-containing compounds, with a relative abundance of 0.188%. ijseas.com This discovery points to the natural occurrence of oxopentanenitrile derivatives in the plant kingdom, where they may contribute to the plant's chemical profile and biological activities.

Table 2: Chemical Composition of Hydrolyzed Acacia auriculiformis Leaf Extract ijseas.com

| Chemical Class | Percentage (%) |

| Furfural | 35.3 |

| Free Fatty Acid | 34.80 |

| Alcohol | 11.41 |

| Nitrogen Compounds | 8.53 |

| Alkanal | 4.94 |

| Glucose | 4.02 |

| Alkanone | 0.5 |

| Ether | 0.27 |

| Alkane | 0.23 |

Enzymatic Transformations in Biological Systems

The enzymatic transformation of oxopentanenitrile scaffolds is a subject of significant interest, particularly in the context of producing chiral molecules. tandfonline.comoup.comjst.go.jp While direct studies on 3-Methyl-2-oxopentanenitrile are limited in the search results, research on the enzymatic reduction of the parent compound, 3-oxopentanenitrile (B1588766), provides valuable insights into the potential biochemical pathways involving this class of molecules.

An efficient chemo-enzymatic method has been developed for the synthesis of (R)-3-hydroxypentanenitrile, a chiral compound, starting from 3-oxopentanenitrile. tandfonline.comoup.comjst.go.jp This process utilizes an enantioselective enzymatic reduction catalyzed by a reductase enzyme, designated as reductase S1. tandfonline.comoup.com The initial reduction of 3-oxopentanenitrile with this reductase yielded (R)-3-hydroxypentanenitrile with an enantiomeric excess (ee) of 81.5%. tandfonline.comoup.comjst.go.jp This demonstrates the capability of reductase enzymes to act on the oxopentanenitrile scaffold, introducing a chiral center with a degree of stereoselectivity. tandfonline.comoup.com Further enzymatic steps were employed to enhance the optical purity of the final product to over 99% ee. tandfonline.comoup.comjst.go.jp Such enzymatic reductions are crucial in synthetic organic chemistry for the production of optically active intermediates used in the pharmaceutical and other industries. researchgate.net

Derivatives, Analogues, and Their Synthetic Applications

Systematic Classification of Oxopentanenitrile Isomers

Isomers of oxopentanenitrile can be categorized as structural isomers, which have the same molecular formula (C₆H₉NO) but differ in the connectivity of their atoms. The isomers discussed in this article are primarily positional isomers, where the functional groups (keto and methyl groups) are located at different positions on the pentanenitrile backbone. They can also be considered chain isomers, as the branching of the carbon skeleton differs.

Positional Isomerism : This is observed in the varying locations of the carbonyl (=O) group along the carbon chain, giving rise to 2-oxo, 3-oxo, etc., derivatives. The position of the methyl group also contributes to this isomerism (e.g., 2-methyl vs. 4-methyl).

Chain Isomerism : This arises from different arrangements of the carbon skeleton, such as a straight chain versus a branched chain, as seen with the methyl group creating a branch.

The isomers 4-Methyl-2-oxopentanenitrile (B11998739), 2-Methyl-3-oxopentanenitrile, and 4-Methyl-3-oxopentanenitrile are all structural isomers that exhibit both positional and chain isomerism relative to a simple, unbranched oxopentanenitrile.

4-Methyl-2-oxopentanenitrile, also known as 3-methylbutanoyl cyanide, is a structural isomer with the CAS number 66582-16-9. nih.gov It is recognized as a research chemical available to the scientific community for early discovery studies. sigmaaldrich.com Its molecular structure features a nitrile group adjacent to the carbonyl group (an α-ketonitrile), with a methyl branch at the fourth carbon position.

Table 1: Physicochemical Properties of 4-Methyl-2-oxopentanenitrile

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉NO |

| Molecular Weight | 111.14 g/mol |

| IUPAC Name | 3-methylbutanoyl cyanide |

| CAS Number | 66582-16-9 |

Data sourced from PubChem CID 534471. nih.gov

While extensive published research detailing specific complex syntheses using this isomer is limited, its availability implies its use as a building block or starting material in exploratory chemical synthesis. Its structure is suitable for reactions involving both the highly reactive α-ketonitrile functionality and the branched alkyl chain.

2-Methyl-3-oxopentanenitrile (CAS No. 3764-02-1) is a β-ketonitrile, a class of compounds known for their utility as multifunctional building blocks in organic synthesis. The strategic placement of the ketone and nitrile groups allows it to serve as a precursor for nitrogen-containing heterocycles. This compound is employed in studies of reaction mechanisms and as an intermediate in the production of pharmaceuticals and agrochemicals.

The dual functionality of 2-Methyl-3-oxopentanenitrile is key to its utility:

The ketone group acts as an electrophilic site, susceptible to nucleophilic attack.

The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

The α-carbon (the carbon between the ketone and nitrile) is acidic and can be deprotonated to form a nucleophilic carbanion, which can then be used to form new carbon-carbon bonds.

This combination of reactive sites makes it a valuable component in cascade reactions where multiple bonds are formed in a single synthetic operation.

4-Methyl-3-oxopentanenitrile is a key intermediate in the synthesis of precursors for statins, a class of cholesterol-lowering drugs. Its most notable application is in the Biginelli reaction, a multi-component reaction that efficiently produces dihydropyrimidinones.

In the synthesis of statin side-chain precursors, 4-Methyl-3-oxopentanenitrile is reacted with an aryl aldehyde (such as p-fluorobenzaldehyde) and urea (B33335). This one-pot reaction constructs the core pyrimidine ring structure that is a central component of several statin drugs, including Rosuvastatin. The reaction involves the condensation of the three components to form an oxo-pyrimidine-carbonitrile intermediate. This intermediate is then further oxidized to create a hydroxyl-pyrimidine carbonitrile, a more advanced precursor to the final drug molecule. This specific application highlights the importance of oxopentanenitrile derivatives in creating complex, high-value pharmaceutical compounds.

Chemical Modification and Functionalization Strategies of Oxopentanenitrile Derivatives

Oxopentanenitrile derivatives, particularly β-ketonitriles like 4-Methyl-3-oxopentanenitrile, are amenable to a variety of chemical modifications. These strategies exploit the reactivity of the functional groups to build molecular complexity.

Alkylation : The acidic α-carbon can be deprotonated with a base, and the resulting carbanion can be alkylated with various electrophiles, allowing for the introduction of new substituents.

Condensation Reactions : The ketone group readily undergoes condensation with amines and related nucleophiles. As seen in the Biginelli reaction, it condenses with urea to form a pyrimidine ring. It can also react with hydrazines to form pyrazoles.

Nitrile Group Transformations : The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine using reducing agents like lithium aluminum hydride.

Cyclization Reactions : The bifunctional nature of these molecules makes them ideal substrates for intramolecular and intermolecular cyclization reactions to form a wide array of heterocyclic systems, which are prevalent in medicinal chemistry. For example, they are used to synthesize pyridines, pyrimidines, and pyrazoles.

Role as Intermediates in Fine Chemical and Pharmaceutical Synthesis

The structural framework of oxopentanenitriles makes them valuable intermediates in the synthesis of fine chemicals and pharmaceuticals. guidechem.com Their ability to introduce both a ketone and a nitrile group in a single step is synthetically efficient.

The synthesis of statin precursors is a prime example of their pharmaceutical relevance. Beyond this, they serve as building blocks for agrochemicals and other specialty chemicals. The reactivity of the oxopentanenitrile core allows for its incorporation into larger, more complex molecular architectures, making it a crucial component in multi-step synthetic pathways. For instance, 4-Methyl-3-oxopentanenitrile is used to synthesize deuterated heterocycles for use in metabolic studies and as internal standards in analytical chemistry.

Development of Compound Libraries Based on Oxopentanenitrile Scaffolds

In modern drug discovery, the creation of compound libraries is essential for high-throughput screening to identify new drug candidates. A molecular scaffold is a core structure upon which a variety of substituents can be placed to generate a library of related but diverse compounds.

The oxopentanenitrile structure serves as an excellent scaffold for building such libraries. Its utility stems from several key features:

Multiple Points of Diversity : As discussed under functionalization strategies, the scaffold has several reactive sites—the α-carbon, the ketone, and the nitrile group—where different chemical groups can be introduced.

Access to Privileged Structures : Oxopentanenitriles are effective precursors to heterocyclic systems like pyrimidines and pyridines. These heterocycles are considered "privileged scaffolds" in medicinal chemistry because they are known to bind to a wide range of biological targets.

Efficiency in Library Synthesis : Their suitability for multi-component reactions, like the Biginelli reaction, allows for the rapid and efficient generation of a large number of diverse compounds from a small number of starting materials.

By systematically varying the substituents on the oxopentanenitrile scaffold, chemists can generate large libraries of molecules for screening against various diseases, accelerating the drug discovery process.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic and Asymmetric Syntheses for 3-Methyl-2-oxopentanenitrile

The efficient and stereocontrolled synthesis of this compound is a foundational challenge that must be addressed to facilitate its broader investigation. Current synthetic routes to α-ketonitriles often involve harsh conditions or the use of stoichiometric, toxic reagents. Future research should prioritize the development of elegant and sustainable catalytic methods.

A key area of opportunity lies in the advancement of catalytic enantioselective synthesis . nih.govunc.edu Given that many biologically active molecules are chiral, the ability to selectively produce one enantiomer of this compound is of paramount importance. The development of chiral catalysts, whether metal-based or organocatalytic, for the asymmetric cyanation of a suitable 3-methyl-2-oxopentanoyl precursor would be a significant breakthrough. Furthermore, kinetic resolution of a racemic mixture of this compound using chiral catalysts could provide access to enantiopure forms of the compound.

The exploration of novel catalytic systems for the construction of the α-ketonitrile core is another promising avenue. For instance, methods involving the catalytic coupling of acyl donors with a cyanide source, or the direct oxidation of α-aminonitriles, could offer more efficient and environmentally benign alternatives to traditional methods. organic-chemistry.orggoogle.com The development of such catalytic systems would not only facilitate the synthesis of this compound but also be applicable to a broader range of α-ketonitriles.

Exploration of Uncharted Reaction Pathways and Novel Synthetic Applications

The reactivity of the α-ketonitrile functionality in this compound is a rich area for synthetic exploration. The juxtaposition of a ketone and a nitrile group offers a unique platform for the development of novel chemical transformations. Future research should focus on systematically investigating the reactivity of this compound with a diverse range of reagents and under various reaction conditions.

One promising area is the exploration of [2+2+2] cycloaddition reactions with alkynes, which could lead to the synthesis of complex carbocyclic and heterocyclic scaffolds. nih.gov Additionally, the nitrile group can serve as a directing group in C-H bond functionalization reactions, enabling the introduction of new functionalities at specific positions within the molecule. nih.gov The development of such reactions would significantly expand the synthetic utility of this compound.

Furthermore, the α-ketonitrile moiety can be transformed into a variety of other valuable functional groups. For example, reduction of the nitrile can yield β-amino alcohols, while hydrolysis can afford α-keto acids. libretexts.orgyoutube.comyoutube.com The ketone functionality can undergo a wide range of reactions, including aldol (B89426) condensations, Wittig reactions, and reductions. A systematic investigation of these transformations will undoubtedly uncover novel synthetic applications for this compound as a versatile building block in organic synthesis.

Integration of Advanced Computational Studies for Predictive Mechanistic Understanding

Advanced computational studies will be instrumental in accelerating the discovery and optimization of synthetic routes to this compound and in predicting its reactivity. Density Functional Theory (DFT) and other computational methods can provide invaluable insights into reaction mechanisms, transition state geometries, and the electronic properties of reactants, intermediates, and products.

Future research should leverage computational chemistry to:

Elucidate reaction mechanisms: Computational modeling can be used to investigate the detailed mechanisms of existing and newly developed synthetic methods for this compound. This understanding can guide the design of more efficient catalysts and the optimization of reaction conditions.

Predict reactivity and selectivity: Computational studies can be employed to predict the outcome of unexplored reactions of this compound, thereby guiding experimental efforts towards the most promising avenues. For example, the regioselectivity and stereoselectivity of cycloaddition reactions could be predicted.

Design novel catalysts: Computational screening of potential catalysts for the asymmetric synthesis of this compound could significantly accelerate the discovery of highly efficient and selective catalytic systems.

By integrating computational and experimental approaches, researchers can gain a deeper understanding of the fundamental chemistry of this compound and rationally design novel synthetic strategies and applications.

Comprehensive Investigation of Biological Roles and Metabolic Fates

A critical area for future investigation is the elucidation of the biological roles and metabolic fates of this compound. As a structural analog of α-keto-β-methylvaleric acid, an intermediate in the catabolism of the essential amino acid isoleucine, it is plausible that this compound interacts with biological systems. youtube.comnih.govwikipedia.org

Future research should focus on:

Investigating its role in isoleucine metabolism: Studies should be conducted to determine if this compound can be formed in vivo and whether it can be further metabolized by the enzymes of the isoleucine degradation pathway. youtube.comnih.govkegg.jp This could have implications for understanding metabolic disorders related to branched-chain amino acid catabolism, such as Maple Syrup Urine Disease. wikipedia.org

Screening for biological activity: this compound should be screened for a wide range of biological activities, including potential antimicrobial, antifungal, or cytotoxic effects. The nitrile functional group is present in a number of natural products with diverse biological activities. researchgate.net

Identifying protein targets: If biological activity is observed, efforts should be made to identify the specific protein targets of this compound. This could be achieved through techniques such as affinity chromatography and proteomics.

A thorough understanding of the biological properties of this compound could reveal novel therapeutic opportunities or provide insights into fundamental metabolic processes.

Design and Synthesis of Advanced Materials or Ligands Utilizing Oxopentanenitrile Cores

The unique structural features of this compound make it an attractive candidate for incorporation into advanced materials and for use as a ligand in coordination chemistry. The nitrile group is a versatile functional handle that can be used to modify the properties of polymers or to coordinate to metal centers.

Future research in this area could explore:

Polymer functionalization: The nitrile group of this compound could be incorporated into polymer backbones or used as a pendant group to impart specific properties, such as altered solubility, thermal stability, or reactivity. researchgate.net

Synthesis of novel ligands: The α-ketonitrile moiety could serve as a bidentate ligand, coordinating to metal ions through both the ketone oxygen and the nitrile nitrogen. The synthesis and characterization of metal complexes of this compound could lead to the development of new catalysts or functional materials with interesting magnetic or optical properties.

Development of functional materials: By strategically modifying the structure of this compound and incorporating it into larger molecular architectures, it may be possible to create novel materials with applications in areas such as sensing, electronics, or catalysis.

The exploration of this compound in the context of materials science and coordination chemistry represents a largely untapped area of research with the potential for significant innovation.

Q & A

Basic: What are the common synthetic routes for preparing 3-Methyl-2-oxopentanenitrile?

The synthesis of this compound typically involves multi-step reactions starting from ketone or nitrile precursors. A standard approach includes:

- Aldol condensation : Reacting a methyl-substituted ketone with a nitrile-containing aldehyde under basic conditions to form the α,β-unsaturated nitrile intermediate.

- Selective reduction : Hydrogenation or catalytic reduction to stabilize the oxo group while preserving the nitrile functionality.

Key parameters include solvent polarity (e.g., THF or DMF), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions like over-reduction or polymerization .

Advanced: How can reaction conditions be optimized to mitigate by-product formation during synthesis?

By-products such as enamine adducts or dimerized species often arise from competing nucleophilic attacks or poor temperature control. Optimization strategies include:

- Solvent screening : Polar aprotic solvents (e.g., acetonitrile) reduce nucleophilic interference.

- Catalytic additives : Using Lewis acids (e.g., ZnCl₂) to direct regioselectivity.

- In situ monitoring : Employing techniques like FTIR or HPLC to track intermediate formation and adjust reaction kinetics dynamically .

Basic: What analytical techniques are essential for confirming the structure of this compound?

Core methods include:

- Nuclear Magnetic Resonance (NMR) : H NMR to identify methyl groups (δ 1.2–1.4 ppm) and ketone protons (δ 2.5–3.0 ppm); C NMR for nitrile (δ 115–120 ppm) and carbonyl (δ 205–210 ppm) signals.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 125.1) and fragmentation patterns.

Cross-validation with IR spectroscopy (C≡N stretch ~2240 cm⁻¹) enhances accuracy .

Advanced: How can researchers resolve ambiguities in spectral data for structural elucidation?

Ambiguities in NMR splitting patterns or MS fragmentation may arise from rotational isomerism or isotopic interference. Solutions include:

- Variable-temperature NMR : To distinguish dynamic rotational isomers by observing signal coalescence at elevated temperatures.

- Isotopic labeling : Introducing C or N labels to trace specific functional groups.

- Computational modeling : Density Functional Theory (DFT) simulations to predict spectral profiles and compare with experimental data .

Basic: What are the recommended storage conditions to ensure compound stability?

This compound is sensitive to hydrolysis and oxidation. Storage guidelines:

- Temperature : –20°C in amber vials to prevent thermal degradation.

- Humidity control : Use desiccants (e.g., silica gel) in sealed containers.

- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) or aqueous bases .

Advanced: What degradation pathways dominate under varying pH and temperature conditions?

Under acidic conditions (pH < 4), the nitrile group may hydrolyze to a carboxylic acid. At elevated temperatures (>40°C), ketone tautomerization or retro-aldol reactions can occur. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) paired with LC-MS analysis are critical to mapping degradation kinetics .

Basic: How is this compound utilized in heterocyclic chemistry?

The compound serves as a precursor for pyridine and pyrrole derivatives via:

- Cyclocondensation : With amines or hydrazines under acidic catalysis.

- Ring-closing metathesis : Using Grubbs catalysts to form nitrogen-containing heterocycles .

Advanced: What strategies improve the yield of target heterocycles during cyclization?

- Microwave-assisted synthesis : Reduces reaction time and side-product formation.

- Protecting group strategies : Temporarily blocking reactive sites (e.g., ketones) with trimethylsilyl groups.

- Solvent-free conditions : Minimize solvolysis and enhance reaction efficiency .

Basic: How can researchers assess the biological activity of this compound derivatives?

- In vitro screening : Enzymatic assays (e.g., kinase inhibition) or cell viability tests (MTT assay).

- Structure-Activity Relationship (SAR) : Systematic modification of the methyl or nitrile groups to evaluate pharmacophore contributions .

Advanced: What computational tools aid in predicting binding affinities to biological targets?

- Molecular docking : Software like AutoDock Vina to simulate interactions with protein active sites.

- Molecular Dynamics (MD) : GROMACS for simulating ligand-receptor stability over time.

- QSAR modeling : Quantitative correlations between substituent electronic properties and activity .

Basic: What safety precautions are critical when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill management : Neutralize with alkaline permanganate solutions before disposal .

Advanced: How can contradictory data in reaction yields or biological activity be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.